30-Hydroxydotriacontan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
30-Hydroxydotriacontan-5-one is a long-chain aliphatic ketone with a hydroxyl group at the 30th carbon position. This compound belongs to the class of organic compounds known as alkanes, which are acyclic branched or unbranched hydrocarbons. It is primarily found in natural sources such as plant waxes and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 30-Hydroxydotriacontan-5-one typically involves the oxidation of dotriacontane, a long-chain alkane. The process can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-5°C to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, dichloromethane, acetone, 0-5°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Acyl chlorides, pyridine, dichloromethane, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters.
Wissenschaftliche Forschungsanwendungen
30-Hydroxydotriacontan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its role in plant waxes and its impact on plant physiology.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 30-Hydroxydotriacontan-5-one primarily involves its interaction with lipid membranes due to its long hydrophobic chain. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Dotriacontane: A long-chain alkane with no functional groups.
30-Hydroxytriacontane: A similar compound with a hydroxyl group but lacking the ketone functionality.
5-Ketodotriacontane: A compound with a ketone group at the 5th position but no hydroxyl group.
Uniqueness: 30-Hydroxydotriacontan-5-one is unique due to the presence of both a hydroxyl group and a ketone group, which imparts distinct chemical reactivity and amphiphilic properties. This dual functionality makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
92122-80-0 |
---|---|
Molekularformel |
C32H64O2 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
30-hydroxydotriacontan-5-one |
InChI |
InChI=1S/C32H64O2/c1-3-5-28-32(34)30-27-25-23-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-24-26-29-31(33)4-2/h31,33H,3-30H2,1-2H3 |
InChI-Schlüssel |
BALTVVFLRIBANM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.